3-(4-Fluorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
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Overview
Description
3-(4-Fluorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorophenyl group and a pyridin-4-ylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the pyridazine core.
Attachment of the Pyridin-4-ylmethylthio Group: This can be achieved through a thiolation reaction where a pyridin-4-ylmethylthiol is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring or the thioether linkage.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives and thioethers.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl and pyridinyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
- 3-(4-Methylphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
- 3-(4-Bromophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
Uniqueness
3-(4-Fluorophenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions. The fluorine atom can enhance the compound’s lipophilicity and bioavailability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-14-3-1-13(2-4-14)15-5-6-16(20-19-15)21-11-12-7-9-18-10-8-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXYEWBOLILLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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